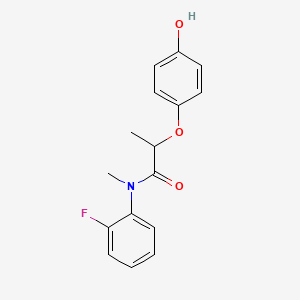

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

説明

Typically, this would include the compound’s systematic name, common name (if applicable), and its role or use in industry or research.

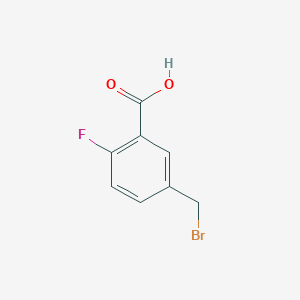

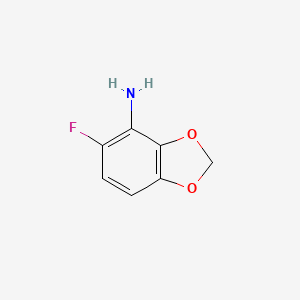

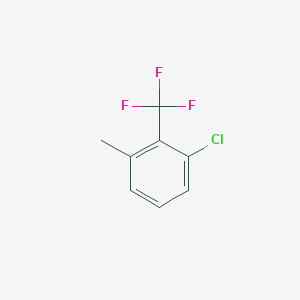

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用

Quantum Mechanical and Spectroscopic Studies : A study by Chandralekha et al. (2019) utilized quantum mechanical, spectroscopic, and molecular docking techniques to analyze a compound similar to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. This research provides insights into the molecular geometry and electronic properties of the compound, which can be crucial for understanding its behavior in various applications.

Inhibitor of Met Kinase Superfamily : Schroeder et al. (2009) discovered a compound related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide as a potent and selective Met kinase inhibitor. This research highlights the compound's potential for therapeutic applications in cancer treatment.

Antibacterial and Antifungal Activities : Velupillai et al. (2015) synthesized a series of derivatives related to the compound and evaluated their antibacterial and antifungal activities. This study suggests potential applications of these compounds in developing new antimicrobial agents.

Photodegradation Pathways in Environmental Fate : Moon et al. (2010) investigated the photodegradation pathways of metamifop and its related compounds, including N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. Understanding the degradation process of these compounds is essential for assessing their environmental impact.

Serotonin Receptor Imaging in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide for quantifying serotonin receptor densities in Alzheimer's disease patients' brains. This underscores its potential use in neurological research and diagnostics.

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

特性

IUPAC Name |

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBSODDMFONTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592633 | |

| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

CAS RN |

256412-88-1 | |

| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

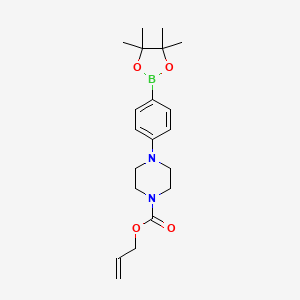

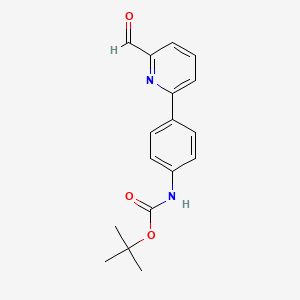

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)